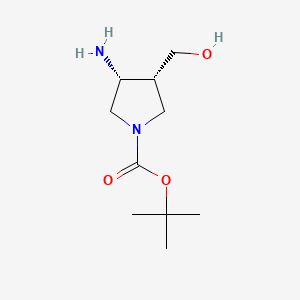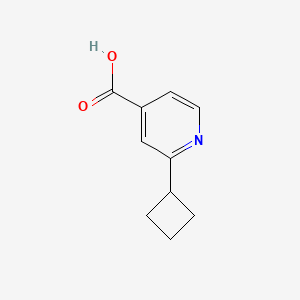
2-Cyclobutylisonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Cyclobutylisonicotinic acid” is a chemical compound with the molecular formula C10H11NO2 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “2-Cyclobutylisonicotinic acid” consists of a cyclobutyl group attached to isonicotinic acid . The exact structure can be found in databases like PubChem .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Cyclobutylisonicotinic acid” include its molecular formula (C10H11NO2) and molecular weight . More detailed properties were not found in the retrieved data.
Scientific Research Applications
Stable Isotope Applications in Clinical Research
Stable isotopes, including compounds potentially similar to 2-Cyclobutylisonicotinic acid, have seen increased application in clinical science due to advancements in mass spectrometry and an enhanced understanding of their safety and applicability to clinical problems. These techniques are crucial for diagnosing and researching various clinical conditions, highlighting the importance of stable isotopes in biomedical research (Halliday & Rennie, 1982).
Cyclooxygenase Inhibition and Healing
Research on cyclooxygenases (COX-1 and COX-2) and their inhibitors reveals significant implications for bone, tendon, and ligament healing. These findings underscore the pivotal role of COX enzymes and prostaglandins in health, disease, and the healing processes of various tissues, suggesting areas where 2-Cyclobutylisonicotinic acid derivatives might find application in modulating inflammatory responses and tissue repair processes (Radi & Khan, 2005).
Herbicide Toxicity and Environmental Impact
The toxicological and environmental impacts of herbicides, including 2,4-dichlorophenoxyacetic acid (a compound with a different but relevant chemical structure), have been extensively studied, providing a framework for understanding the ecological and health-related aspects of chemical compounds. Such research can inform the safety and environmental stewardship of related compounds in scientific and agricultural applications (Zuanazzi et al., 2020).
Drug Interactions and Acid-Related Diseases
The interaction of various drugs with agents used to treat acid-related diseases offers insights into the complexities of drug action and metabolism, which are critical for developing new pharmaceuticals and understanding their interactions within the human body. This research can help in designing safer and more effective therapeutic agents, potentially including derivatives of 2-Cyclobutylisonicotinic acid (Humphries & Merritt, 1999).
Cyclobutane-Containing Alkaloids in Drug Design
Cyclobutane-containing alkaloids are highlighted for their antimicrobial, antibacterial, and antitumor activities. This underscores the potential of cyclobutane derivatives, such as 2-Cyclobutylisonicotinic acid, in drug discovery and development, pointing towards their role as a valuable source of leads for novel therapeutic agents (Sergeiko et al., 2008).
Future Directions
While specific future directions for “2-Cyclobutylisonicotinic acid” were not found in the retrieved data, the field of therapeutic peptides, which includes compounds like “2-Cyclobutylisonicotinic acid”, is a hot topic in pharmaceutical research . The development of peptide drugs, including the optimization of their physicochemical properties, is a key area of focus .
properties
IUPAC Name |
2-cyclobutylpyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-4-5-11-9(6-8)7-2-1-3-7/h4-7H,1-3H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUHLINCWYWUSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutylisonicotinic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

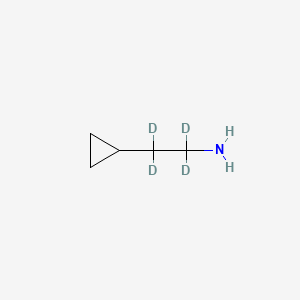
![3',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594588.png)

![Spiro[1-azabicyclo[2.2.1]heptane-3,4-[1,3]dioxolane] (9CI)](/img/no-structure.png)
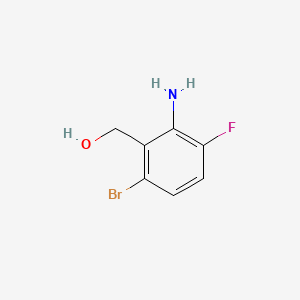
![3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B594594.png)
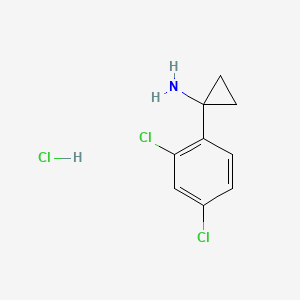
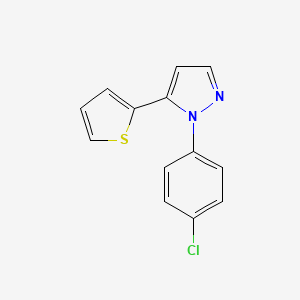
![6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B594601.png)
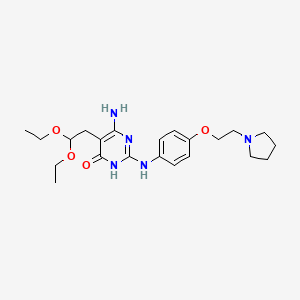
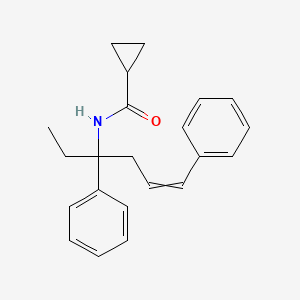
![4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine](/img/structure/B594608.png)
